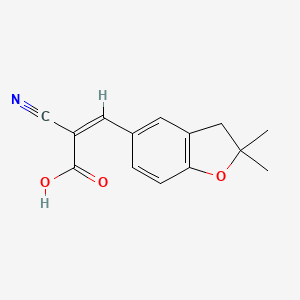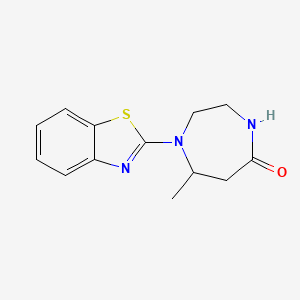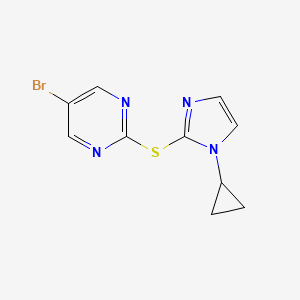
1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and is used in the treatment of various types of cancers and autoimmune diseases.
Mecanismo De Acción
1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide is a selective inhibitor of BTK, a key enzyme involved in B-cell receptor signaling. By inhibiting BTK, 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide prevents the activation of downstream signaling pathways and disrupts the survival and proliferation of cancer cells. In autoimmune diseases, 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide reduces inflammation by inhibiting B-cell activation and antibody production.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has also been shown to selectively inhibit BTK without affecting other kinases, minimizing off-target effects. In preclinical studies, 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has demonstrated potent anti-tumor activity and reduced inflammation in autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has several advantages for lab experiments, including its high selectivity for BTK, good pharmacokinetic profile, and promising preclinical results. However, 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide also has some limitations, including its relatively low solubility and potential for off-target effects at higher concentrations.
Direcciones Futuras
There are several future directions for the development of 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide. One potential direction is the combination of 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide with other targeted therapies or immunotherapies to enhance its anti-tumor activity. Another direction is the evaluation of 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide in other types of cancers and autoimmune diseases. Additionally, further studies are needed to optimize the pharmacokinetic profile and reduce the potential for off-target effects of 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide.
Métodos De Síntesis
The synthesis of 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide involves several steps, including the reaction of 4-ethoxyphenylboronic acid with 3-cyanophenylboronic acid to form 1-(3-cyanophenyl)-4-ethoxyphenylboronic acid. This intermediate is then coupled with N-methylmethanesulfonamide to form 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide. The synthesis of 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has been extensively studied for its potential therapeutic applications in various types of cancers and autoimmune diseases. In preclinical studies, 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide is currently undergoing clinical trials for the treatment of B-cell malignancies and autoimmune diseases.
Propiedades
IUPAC Name |
1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-3-22-17-9-7-16(8-10-17)19(2)23(20,21)13-15-6-4-5-14(11-15)12-18/h4-11H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURRRLLUMHBRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)CC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Difluoro-5-[(1-phenylcyclobutanecarbonyl)amino]benzamide](/img/structure/B7553859.png)
![5-[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]furan-2-sulfonamide](/img/structure/B7553866.png)
![3,4-dihydro-2H-1,5-benzodioxepin-7-yl-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7553875.png)


![7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7553906.png)
![5-[4-(4-Methoxyphenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7553908.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-(6-morpholin-4-ylpyridin-3-yl)methanone](/img/structure/B7553916.png)
![[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone](/img/structure/B7553928.png)
![3-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7553937.png)
![2-[4-[(5,6-Dimethyl-2-pyridin-2-ylpyrimidin-4-yl)amino]pyrazol-1-yl]acetamide](/img/structure/B7553945.png)

